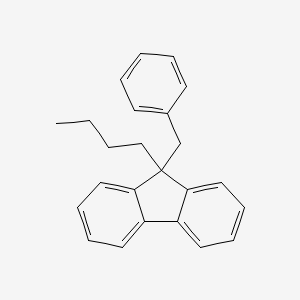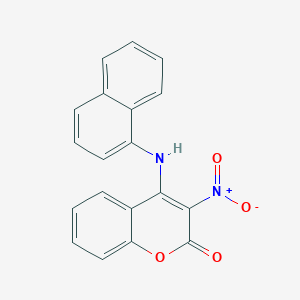
2H-1-Benzopyran-2-one, 4-(1-naphthalenylamino)-3-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 4-(1-naphthalenylamino)-3-nitro- is a complex organic compound that belongs to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran core with a naphthalenylamino group at the 4-position and a nitro group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-(1-naphthalenylamino)-3-nitro- typically involves multi-step organic reactions. One common method includes the nitration of 2H-1-Benzopyran-2-one to introduce the nitro group at the 3-position, followed by the substitution reaction with 1-naphthylamine to attach the naphthalenylamino group at the 4-position. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and organic solvents such as dichloromethane for the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography can also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one, 4-(1-naphthalenylamino)-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The naphthalenylamino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Organic solvents like dichloromethane and catalysts like Lewis acids.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives from reduction reactions and substituted products from electrophilic substitution reactions.
科学的研究の応用
2H-1-Benzopyran-2-one, 4-(1-naphthalenylamino)-3-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(1-naphthalenylamino)-3-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The naphthalenylamino group can also participate in binding interactions with proteins and enzymes, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2H-1-Benzopyran-2-one, 4-hydroxy-3-(1,2,3,4-tetrahydro-1-naphthalenyl)-
- 2H-1-Benzopyran-2-one, 7-methyl-
- 2H-1-Benzopyran-2-one, 7-methoxy-
Uniqueness
2H-1-Benzopyran-2-one, 4-(1-naphthalenylamino)-3-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential advancements in chemistry, biology, medicine, and industry.
特性
CAS番号 |
88353-27-9 |
|---|---|
分子式 |
C19H12N2O4 |
分子量 |
332.3 g/mol |
IUPAC名 |
4-(naphthalen-1-ylamino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C19H12N2O4/c22-19-18(21(23)24)17(14-9-3-4-11-16(14)25-19)20-15-10-5-7-12-6-1-2-8-13(12)15/h1-11,20H |
InChIキー |
RVXDCCXHPUPBRH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=C(C(=O)OC4=CC=CC=C43)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


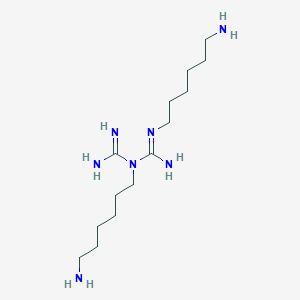
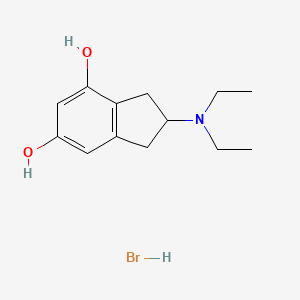
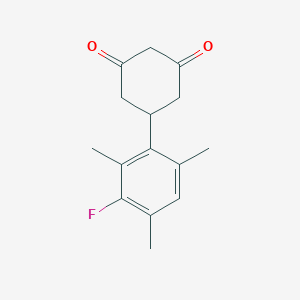
![Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B14389451.png)
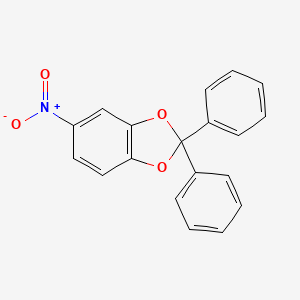
![{2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene](/img/structure/B14389459.png)

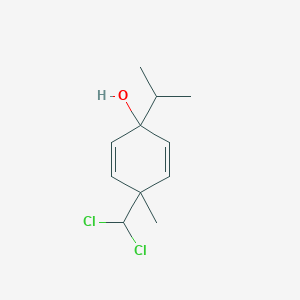
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14389475.png)
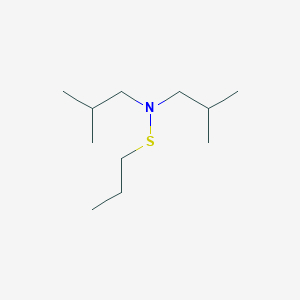
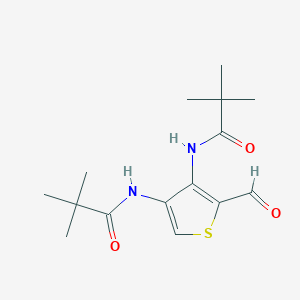
![N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;sulfate](/img/structure/B14389499.png)
![(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389514.png)
